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This document provides a comprehensive technical overview of the investigation of
osilodrostat, a potent steroidogenesis inhibitor, in various non-Cushing's disease models. It is
intended for researchers, scientists, and drug development professionals interested in the
broader applications of this compound beyond its primary indication. This guide details the
mechanism of action, summarizes key preclinical and clinical findings, presents detailed
experimental protocols, and visualizes complex pathways and workflows.

Introduction

Osilodrostat (formerly known as LCI699) is a potent, orally administered inhibitor of 11[3-
hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis in the
adrenal glands.[1][2] It is also a potent inhibitor of aldosterone synthase (CYP11B2).[3][4] This
dual action leads to a significant reduction in the production of both cortisol and aldosterone.[4]

[5]

Initially investigated as a potential treatment for hypertension due to its effects on aldosterone,
its profound impact on cortisol synthesis led to its development and subsequent approval for
the treatment of adult patients with endogenous Cushing's syndrome, and more specifically,
Cushing's disease.[4][6][7] However, its powerful mechanism of action invites exploration into
other conditions characterized by adrenal steroid excess or where modulation of the
steroidogenesis pathway may be beneficial. This guide focuses on the existing research on
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osilodrostat in non-Cushing's disease models, including adrenocortical carcinoma and ectopic
ACTH syndrome.

Mechanism of Action

Osilodrostat's primary mechanism involves the competitive inhibition of key cytochrome P450
enzymes within the adrenal steroidogenesis pathway. By blocking these enzymes, it effectively
reduces the downstream production of critical steroid hormones.

Adrenal Steroidogenesis Pathway and Osilodrostat's
Targets

The synthesis of adrenal steroids begins with cholesterol and proceeds through a series of
enzymatic conversions. Osilodrostat's main targets are CYP11B1 and CYP11B2, which
catalyze the final steps in the synthesis of cortisol and aldosterone, respectively.[4][6] Inhibition
of CYP11B1 prevents the conversion of 11-deoxycortisol to cortisol.[3][8] This blockade can
lead to an accumulation of cortisol precursors, which may be shunted into the androgen
synthesis pathway.[1][8] Some in vitro studies suggest that at higher concentrations,
osilodrostat may also have minor inhibitory effects on other enzymes, such as CYP17A1
(17a-hydroxylase/17,20-lyase) and CYP11A1 (cholesterol side-chain cleavage enzyme),
although its selectivity for CYP11B1 and CYP11B2 is most pronounced.[2][4][9]

Caption: Adrenal steroidogenesis pathway with Osilodrostat inhibition points.

Preclinical In Vitro Investigations

The potency of osilodrostat has been characterized in various in vitro systems, most notably
in human adrenocortical cell lines. These studies provide foundational data on its inhibitory
capacity compared to other steroidogenesis inhibitors.

Quantitative Data: Inhibitory Potency (IC50)

In vitro studies using the human adrenocortical carcinoma cell line HAC15 have demonstrated
osilodrostat's potent inhibition of cortisol production. Its half-maximal inhibitory concentration
(IC50) is significantly lower than that of metyrapone and ketoconazole, indicating greater
potency.[5][9][10]
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Compound Cell Line Condition Target IC50 (pM) Source
) Cortisol
Osilodrostat HAC15 Basal ] 0.035 [9][10]
Production
. ACTH- Cortisol
Osilodrostat HAC15 ) ) 0.0605 9]
Stimulated Production
Cortisol
Metyrapone HAC15 Basal ] 0.068 [9][10]
Production
ACTH- Cortisol
Metyrapone HAC15 ] ] 0.0739 [9]
Stimulated Production
Cortisol
Ketoconazole  HAC15 Basal ] 0.621 [9][10]
Production
ACTH- Cortisol
Ketoconazole  HAC15 ] ] 0.709 9]
Stimulated Production

Table 1: Comparative IC50 values for inhibition of cortisol production in HAC15 cells.

Studies also confirm that osilodrostat potently inhibits aldosterone production, often more so
than metyrapone and ketoconazole.[4][8][9] Treatment with osilodrostat leads to a strong
inhibition of both corticosterone and cortisol, accompanied by an accumulation of their
precursor, 11-deoxycortisol.[4][8][9]

Investigations in Non-Cushing's Disease Clinical
Models

While approved for Cushing's disease, the majority of clinical data in other contexts comes
from off-label use and observational studies in patients with severe hypercortisolism from other
causes.

Adrenocortical Carcinoma (ACC)

ACC is a rare and aggressive malignancy that is often associated with severe Cushing's
syndrome, which significantly worsens prognosis.[11] Osilodrostat has been used off-label to
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manage this hypercortisolism, particularly in cases where first-line therapies like mitotane are
not tolerated.[12][13]

Case reports show that osilodrostat can be an effective option for rapidly controlling severe

hypercortisolism in patients with metastatic ACC.[11][12][13] In some instances, iatrogenic

adrenal insufficiency occurred as the dosage was increased, which was successfully managed

using a "block-and-replace" strategy with hydrocortisone.[12]

No. of . . Osilodrosta
Study/Case . Diagnosis Outcome Source
Patients t Dosage
Haissaguerre Titrated upto  Cortisol
1 ACC [14]
etal. 44 mg/day control
_ UFC
) Starting: 2-10 )
Haissaguerre normalized or
7 ACC mg/day; Max: ) [11]
et al. (2022) decreased in
10-60 mg/day ]
6/7 patients
Effective
- cortisol
] Initiated,
Case Report Metastatic control,
1 dosage [12]
(2024) ACC ) managed Al
increased )
with block-
and-replace

Table 2: Summary of Osilodrostat Use in Adrenocortical Carcinoma.

Ectopic ACTH Syndrome (EAS)

EAS is another cause of severe hypercortisolism, driven by non-pituitary tumors secreting
ACTH. Real-world evidence, such as from the ILLUSTRATE study, has provided insights into

osilodrostat's use in this population.[15][16]

The ILLUSTRATE study, a retrospective chart review in the US, included 3 patients with EAS.
[16] These patients, who had markedly elevated baseline urinary free cortisol (UFC), were

initiated on osilodrostat 2 mg twice daily. Two patients with available UFC data showed

substantial reductions in cortisol levels during treatment.[15]
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Baseline .
No. of . . Osilodrosta
Study . Diagnosis UFC (x . Outcome
Patients t Dosing
ULN)
Substantial
Ectopic Started at 2 UFC
ILLUSTRATE 3 ACTH 2.57-75.2 mg BID; 2/3 reduction in 2
Syndrome up-titrated patients with
available data
Improvement
) ) s in clinical
Ectopic Median dose ) )
- - manifestation
LINC 7 Not specified ACTH Not specified 6.0 mg/day at ¢
sSo
Syndrome Wk 12 o
hypercortisoli
sm

Table 3: Summary of Osilodrostat Use in Ectopic ACTH Syndrome.

Adrenal Adenoma and Hyperplasia

The ILLUSTRATE and LINC7 studies also included patients with Cushing's syndrome due to
adrenal adenomas or hyperplasia.[16][17] In the ILLUSTRATE study, 5 patients had adrenal
Cushing's syndrome.[16] Starting doses were generally low (1-4 mg daily), and one patient with
available data maintained a normal UFC level during treatment.[15] The LINC7 observational
study was specifically designed to evaluate the long-term safety and effectiveness of
osilodrostat in non-Cushing's disease patients, including those with adrenal adenoma and
hyperplasia.[17]

Experimental Protocols & Visualizations

Detailed and replicable methodologies are critical for scientific advancement. This section
outlines typical protocols used in the investigation of osilodrostat and provides workflow
visualizations.

In Vitro Steroidogenesis Inhibition Assay
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This protocol describes a general method for assessing the inhibitory effect of a compound on
steroid production in an adrenocortical cell line.

Objective: To determine the IC50 of osilodrostat for cortisol and aldosterone production.
Materials:
e HAC15 or NCI-H295R human adrenocortical cells

o Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and
antibiotics

o Osilodrostat, metyrapone, ketoconazole stock solutions (in DMSO)

e ACTH (for stimulated conditions)

o 96-well cell culture plates

e Immunoassay kits (e.g., chemiluminescence) or LC-MS/MS system for steroid measurement
Procedure:

o Cell Seeding: Plate HAC15 cells in 96-well plates at a density of ~50,000 cells/well and allow
them to adhere for 24 hours.

o Compound Preparation: Prepare serial dilutions of osilodrostat and other comparators (e.g.,
from 0.01 uM to 10 uM) in the culture medium. Include a vehicle control (DMSO).

o Treatment: Remove the old medium from the cells and add the medium containing the
different drug concentrations. For stimulated conditions, add a standard concentration of
ACTH (e.g., 1 nM).

 Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5%
Cco2.

o Supernatant Collection: After incubation, collect the cell culture supernatant for steroid
analysis.
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o Steroid Measurement: Measure the concentration of cortisol, aldosterone, and other relevant
steroids in the supernatant using a validated immunoassay or liquid chromatography-tandem
mass spectrometry (LC-MS/MS).

o Data Analysis: Plot the steroid concentration against the log of the inhibitor concentration.
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50
value.

Preparation

Seed Adrenocortical Cells
(e.g., HAC15)

Prepare Serial Dilutions
of Osilodrostat & Controls

|

Expetirnent /

Treat Cells with Compounds
(Basal or ACTH-Stimulated)

'

Incubate for 48-72 hours

Anav,ysis

Collect Supernatant

'

Measure Steroids
(LC-MS/MS or Immunoassay)

Calculate IC50 Values
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Caption: Workflow for an in vitro steroidogenesis inhibition assay.

Retrospective Clinical Study Protocol

This protocol outlines the general design of a real-world, non-interventional study to evaluate
osilodrostat's use.

Objective: To evaluate the effectiveness, dosing patterns, and safety of osilodrostat in a real-
world setting for patients with non-Cushing's disease Cushing's syndrome.

Study Design: Multicenter, observational, non-comparative, retrospective cohort study.[17]
Patient Population:

e Inclusion Criteria: Adult patients (=18 years) with a confirmed diagnosis of Cushing's
syndrome from a non-pituitary origin (e.g., adrenal adenoma, ACC, EAS).[17] Patients must
have a documented prescription for osilodrostat.[16]

o Exclusion Criteria: Patients with Cushing's disease, pseudo-Cushing's syndrome, or those
who participated in an interventional clinical trial during the study period.[17]

Data Collection:
» Patient Identification: Identify eligible patients from medical records at participating centers.

o Baseline Data: Collect data from the 12 months prior to osilodrostat initiation, including
patient demographics, diagnosis details, baseline UFC and/or late-night salivary cortisol
(LNSC) levels, and comorbidities (e.g., hypertension, diabetes).[16]

o Treatment Data: Record the osilodrostat starting dose, all subsequent dose adjustments
(titrations), and duration of treatment.

» Efficacy Data: Collect all available UFC, LNSC, and serum cortisol measurements
throughout the treatment period.

o Safety Data: Review patient charts for all documented adverse events (AEs), with special
attention to AEs of interest like hypocortisolism, accumulation of steroid precursors (e.g.,
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hypertension, hypokalemia), and QT prolongation.[18]

o Follow-up: Retrospectively follow patients for a defined period (e.g., up to 36 months) after

initiating osilodrostat.[17]

Analysis:

o Describe dosing patterns (starting and maintenance doses).

e Analyze the change in cortisol levels (UFC, LNSC) from baseline to the last available

assessment.

e Summarize the incidence and nature of all reported adverse events.

Patient Selection

Identify Participating

Medical Centers

Define Inclusion/Exclusion
Criteria (Non-CD CS)

e

Identify Eligible Patients
via Chart Review

‘/Data Extraction
\4

N

Extract Baseline Data

(Demographics, Labs, Comorbidities)

Extract Treatment Data
(Dosing, Titration)

Extract Outcome Data
(UFC, AEs, Follow-up)

Analysis &V ReporAtiEg/

Analyze Efficacy,
Safety & Dosing Patterns

i

Report Findings
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Caption: Workflow for a retrospective, real-world study of Osilodrostat.

Conclusion

Osilodrostat is a highly potent inhibitor of cortisol and aldosterone synthesis. While its clinical
development and approval have focused on Cushing's disease, emerging evidence from real-
world use and case studies demonstrates its potential utility in managing hypercortisolism in
non-Cushing's disease models. Specifically, it has shown efficacy in controlling severe
hypercortisolism secondary to adrenocortical carcinoma and ectopic ACTH secretion,
conditions where rapid and effective cortisol suppression is critical.

The quantitative in vitro data confirms its high potency relative to older steroidogenesis
inhibitors. The clinical findings, though largely from retrospective and observational data, are
promising and highlight a favorable risk-benefit profile when dosing is carefully managed.
Further prospective clinical trials are warranted to formally establish the efficacy, long-term
safety, and optimal dosing strategies for osilodrostat in these specific non-Cushing's patient
populations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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